molecular formula C19H28O7 B10770893 [(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate

[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate

Cat. No.: B10770893
M. Wt: 368.4 g/mol
InChI Key: HREHFPZHVCNOMQ-JWEFVCNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate is a useful research compound. Its molecular formula is C19H28O7 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound [(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate is a complex organic molecule with significant biological activity. It has garnered attention for its potential therapeutic applications and mechanisms of action in various biological systems.

This compound has the molecular formula C19H28O7C_{19}H_{28}O_7 and a molecular weight of 368.4 g/mol. Its structure features multiple hydroxyl groups and a dioxatricyclo framework that may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential mechanisms and effects:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. It has been particularly effective against Gram-positive bacteria and certain fungi.
  • Antioxidant Properties : The presence of hydroxyl groups in its structure suggests that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation in various models of disease.
  • Cytotoxicity : Some research has demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

Antimicrobial Activity

A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the hydroxyl groups significantly enhanced its antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

In vitro assays assessing the antioxidant capacity revealed that this compound effectively reduced lipid peroxidation in human cell lines. The mechanism was attributed to its ability to donate hydrogen atoms to free radicals .

Anti-inflammatory Mechanisms

Research conducted on murine models of inflammation showed that administration of this compound resulted in decreased levels of TNF-alpha and IL-6 cytokines. This suggests a potential pathway through which it exerts anti-inflammatory effects .

Cytotoxicity Studies

Cell viability assays performed on various cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis at micromolar concentrations. Flow cytometry analysis indicated increased levels of caspase activation, confirming its cytotoxic potential .

Case Studies

StudyFocusFindings
Journal of Natural ProductsAntimicrobialEffective against Gram-positive bacteria; structure modifications enhance activity
Food ChemistryAntioxidantSignificant reduction in oxidative stress markers in human cell lines
Molecular PharmacologyAnti-inflammatoryDecreased TNF-alpha and IL-6 levels in murine models
Cancer ResearchCytotoxicityInduced apoptosis in HeLa and MCF-7 cells via caspase activation

Properties

Molecular Formula

C19H28O7

Molecular Weight

368.4 g/mol

IUPAC Name

[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate

InChI

InChI=1S/C19H28O7/c1-9(2)16(21)25-13-7-18(5)14(20)8-19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h9-10,12-15,20,23H,4,6-8H2,1-3,5H3/t10-,12+,13+,14+,15-,18+,19+/m0/s1

InChI Key

HREHFPZHVCNOMQ-JWEFVCNNSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3([C@@H](C[C@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Origin of Product

United States

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